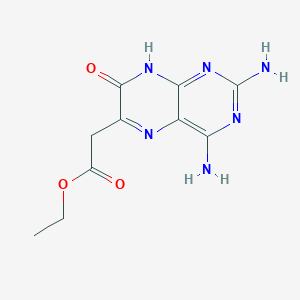

ethyl 2-(2,4-diamino-7-oxo-8H-pteridin-6-yl)acetate

Übersicht

Beschreibung

Ethyl 2-(2,4-diamino-7-oxo-8H-pteridin-6-yl)acetate is a chemical compound with the molecular formula C10H12N6O3 . It is a molecule that contains a total of 32 bonds, including 20 non-H bonds, 9 multiple bonds, 4 rotatable bonds, 3 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 aliphatic ester, 1 aliphatic secondary amide, and 1 aliphatic imine .

Molecular Structure Analysis

The molecular structure of ethyl 2-(2,4-diamino-7-oxo-8H-pteridin-6-yl)acetate is quite complex. It contains a total of 32 bonds, including 20 non-H bonds, 9 multiple bonds, 4 rotatable bonds, 3 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 aliphatic ester, 1 aliphatic secondary amide, and 1 aliphatic imine .Wissenschaftliche Forschungsanwendungen

Catalytic Oxidation Processes

Ethyl acetate has been explored in the field of catalytic oxidation, specifically regarding its oxidation in trace amounts in air. Supported Pt catalysts, particularly Pt dispersed on W 6+-doped TiO2, have demonstrated significant activity in this context. The process results in the formation of acetic acid and acetaldehyde as main byproducts, indicating the potential utility of ethyl acetate in environmental catalysis and pollution control applications (Papaefthimiou, Ioannides, & Verykios, 1999).

Biofuel Production

Ethyl acetate has been utilized as an acyl acceptor in the lipase-catalyzed production of biodiesel from vegetable oils. This process has shown high yields of ethyl esters, suggesting that ethyl acetate can be a viable option for sustainable biofuel production. The application demonstrates the role of ethyl acetate in renewable energy technologies, providing an alternative route for biodiesel synthesis (Modi, Reddy, Rao, & Prasad, 2007).

Anticancer Research

Ethyl 2-(2,4-diamino-pteridin-6-ylmethyl)-amino-phenyl-2-oxo-ethyl pentanedioic acid, a derivative closely related to the compound , has been synthesized and evaluated for its potential as an anticancer agent. This compound, along with another similar derivative, was compared to methotrexate in terms of their inhibitory effects on human dihydrofolate reductase and thymidylate synthase. The findings suggest these novel antifolate inhibitors could offer therapeutic benefits in cancer treatment with potentially lower toxicity profiles than traditional treatments (Stoicescu & Rotaru, 2013).

Marine Fungal Compounds

Research into marine fungi has led to the discovery of new compounds from ethyl acetate extracts of fermentation broths. These studies contribute to the field of natural product chemistry and drug discovery, showcasing the diversity of bioactive compounds that can be derived from marine sources and their potential applications in medicine and biotechnology (Wu, Tian, Feng, Li, Zhang, & Pei, 2010).

Memory Enhancement Studies

Compounds synthesized from ethyl acetate, such as 2-(arylamino)ethyl 2-[1-(pyridin-2-yl)ethoxy] acetate, have been studied for their effects on memory enhancement in mice. This research opens up avenues for the development of new therapeutic agents targeting cognitive disorders and neurodegenerative diseases (Ming-zhu, 2010).

Eigenschaften

IUPAC Name |

ethyl 2-(2,4-diamino-7-oxo-8H-pteridin-6-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N6O3/c1-2-19-5(17)3-4-9(18)15-8-6(13-4)7(11)14-10(12)16-8/h2-3H2,1H3,(H5,11,12,14,15,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZVQQTNDUDCTQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=NC2=C(N=C(N=C2NC1=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60417938 | |

| Record name | NSC33633 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60417938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 2-(2,4-diamino-7-oxo-8H-pteridin-6-yl)acetate | |

CAS RN |

6272-88-4 | |

| Record name | NSC33633 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33633 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC33633 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60417938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

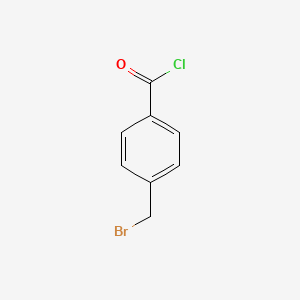

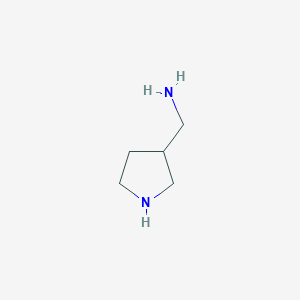

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![p-Tolyl [2-(trimethylsilyl)ethynyl] sulfone](/img/structure/B1599287.png)